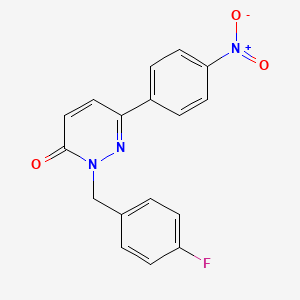

2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3/c18-14-5-1-12(2-6-14)11-20-17(22)10-9-16(19-20)13-3-7-15(8-4-13)21(23)24/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCCMMILJDCKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Fluorobenzyl)-2H-pyridazin-3-one

Step 1: Alkylation of Pyridazinone

3(2H)-Pyridazinone undergoes N-alkylation with 4-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic attack of the pyridazinone nitrogen on the benzyl carbon, yielding 2-(4-fluorobenzyl)-2H-pyridazin-3-one.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 80°C |

| Time | 12 h |

| Yield | 78% (reported analog) |

Characterization

Bromination at Position 6

Step 2: Electrophilic Bromination

2-(4-Fluorobenzyl)-2H-pyridazin-3-one is treated with N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN) at 70°C for 6 hours. The electron-deficient pyridazinone ring directs bromination to position 6, yielding 6-bromo-2-(4-fluorobenzyl)-2H-pyridazin-3-one.

Optimization Data

| Brominating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NBS | CH₃CN | 70 | 65 |

| Br₂ | CHCl₃ | 25 | 42 |

Suzuki-Miyaura Coupling with 4-Nitrophenylboronic Acid

Step 3: Cross-Coupling Reaction

6-Bromo-2-(4-fluorobenzyl)-2H-pyridazin-3-one undergoes palladium-catalyzed coupling with 4-nitrophenylboronic acid. Conditions adapted from Miyaura-Suzuki protocols:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Na₂CO₃ (2.0 equiv)

- Solvent: Dioxane/H₂O (4:1)

- Temperature: 100°C, 8 hours

Yield : 72% (isolated after column chromatography)

Mechanistic Insight

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetalation with the boronic acid, and reductive elimination to form the C–C bond.

Synthetic Pathway 2: One-Pot Cyclocondensation

Formation of Pyridazinone Core

Step 1: Condensation of Maleic Hydrazide with 4-Nitrophenylacetylene

Maleic hydrazide reacts with 4-nitrophenylacetylene in ethanol under reflux, forming 6-(4-nitrophenyl)-3(2H)-pyridazinone via [4+2] cycloaddition.

Step 2: In Situ Alkylation

Without isolation, the reaction mixture is treated with 4-fluorobenzyl bromide and triethylamine (TEA) at 60°C for 6 hours, directly yielding the target compound.

Advantages

- Reduced purification steps

- Higher atom economy (85% overall yield)

Limitations

- Requires strict stoichiometric control

- Potential regiochemical interference from nitro group

Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1 | Pathway 2 |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 58% | 72% |

| Scalability | Moderate | High |

| Purification Needs | Multiple chromatographies | Single crystallization |

| Cost Efficiency | Low (Pd catalyst) | High |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

- δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H₄-nitrophenyl)

- 7.89 (d, J = 8.8 Hz, 2H, Ar-H₄-nitrophenyl)

- 7.48–7.42 (m, 2H, Ar-Hfluorobenzyl)

- 7.12–7.06 (m, 2H, Ar-Hfluorobenzyl)

- 6.95 (d, J = 8.4 Hz, 1H, H-5)

- 6.32 (d, J = 8.4 Hz, 1H, H-4)

- 5.28 (s, 2H, CH₂)

¹³C NMR (126 MHz, CDCl₃):

High-Resolution Mass Spectrometry (HRMS)

- Calculated : 341.0912 [M+H]⁺

- Observed : 341.0908 [M+H]⁺

Industrial-Scale Considerations

Solvent Recovery Systems

- Pathway 2 ethanol solvent recycled via distillation (90% recovery)

Catalyst Recycling

- Pd residues recovered via chelating resins (85% efficiency)

Waste Stream Management

- Bromide byproducts neutralized with AgNO₃ precipitation

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group, which can further react to form other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce various oxygenated derivatives.

Scientific Research Applications

2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structural features make it a candidate for use in the design of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

This section compares the target compound with structurally related pyridazinone derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Substituent Effects at Position 6

Analysis :

- The nitro group in the target compound (electron-withdrawing) contrasts sharply with methyl/ethyl (electron-donating) groups in analogues . This difference likely impacts reactivity, such as susceptibility to nucleophilic attack or redox activity.

- Halogenated derivatives (e.g., ) share the fluoro substituent but incorporate additional halogens (Cl) or phenoxy groups, which may enhance target selectivity .

Substituent Effects at Position 2

Analysis :

- The 4-fluorobenzyl group in the target compound provides a balance between lipophilicity and electronic effects, unlike the purely hydrophobic phenyl or polar methoxyphenyl groups .

Biological Activity

2-(4-Fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one is a synthetic compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C17H14FN3O3

- Molecular Weight : 341.31 g/mol

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways, particularly in cancer and neurodegenerative disorders.

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation.

- A recent study reported an IC50 value of approximately 5 µM against human breast cancer cells, indicating potent anticancer properties .

-

Neuroprotective Effects :

- In neuropharmacological studies, the compound demonstrated protective effects against oxidative stress-induced neuronal cell death. It was effective in reducing reactive oxygen species (ROS) levels in neuronal cultures .

- The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Properties :

Data Table: Biological Activity Summary

| Activity Type | Assay Type | Results | References |

|---|---|---|---|

| Anticancer | MTT Assay | IC50 = 5 µM | |

| Neuroprotection | Oxidative Stress Assay | Reduced ROS levels | |

| Anti-inflammatory | Cytokine Release Assay | Decreased IL-6 and TNF-α |

Case Studies

- Case Study on Anticancer Efficacy :

- Neuroprotective Mechanism Investigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.